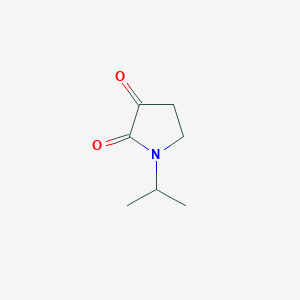
1-(丙-2-基)吡咯烷-2,3-二酮
描述
1-(Propan-2-yl)pyrrolidine-2,3-dione, also known as 1-isopropyl-2,3-pyrrolidinedione, is a chemical compound with the CAS Number: 75573-01-2 . It has a molecular weight of 141.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione compounds involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(Propan-2-yl)pyrrolidine-2,3-dione is represented by the InChI Code: 1S/C7H11NO2/c1-5(2)8-4-3-6(9)7(8)10/h5H,3-4H2,1-2H3 . This compound is characterized by the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Physical And Chemical Properties Analysis
1-(Propan-2-yl)pyrrolidine-2,3-dione is a solid compound . It has a molecular weight of 141.17 .科学研究应用
合成和抗菌活性
1-(丙-2-基)吡咯烷-2,3-二酮衍生物在抗菌活性方面显示出潜力。例如,在超声波照射下,使用相关二酮的环脱水反应合成的色酮类化合物表现出强大的抗菌和抗真菌活性,与标准药物相比具有优势 (Chate 等人,2013)。
有机化学中的应用
该化合物已被用于有机化学中合成各种衍生物。吡咯烷-2,4-二酮(四酸)及其衍生物已通过与水或硝基甲烷加热合成,在复杂有机化合物的合成中得到广泛应用 (Mulholland 等人,1972)。
振动分析和电子结构
该化合物已用于计算研究中,以了解其平衡几何构型、振动光谱和电子结构,特别是在曼尼希碱体系中。此类研究提供了对成键、反键行为和电荷转移机制的见解 (Boobalan 等人,2014)。
光致变色应用
1-(丙-2-基)吡咯烷-2,3-二酮衍生物已被探索用于光致变色应用。对特定衍生物的研究证明了其作为分子荧光开关的潜力,突出了其在智能材料开发中的实用性 (Rybalkin 等人,2017)。
抗惊厥特性
该化合物的衍生物已被研究其抗惊厥特性。研究表明,某些衍生物具有提供有效抗惊厥活性的潜力,可与已建立的抗癫痫药物相媲美 (Obniska 等人,2005)。
未来方向
The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa . This suggests that 1-(Propan-2-yl)pyrrolidine-2,3-dione and related compounds could have potential applications in the development of new antibacterial agents.
作用机制
Target of Action
Compounds with a similar pyrrolidine-2,3-dione scaffold have shown activity against ck1γ and ck1ε , suggesting potential kinase inhibition.
Mode of Action
It’s suggested that the compound may interact with its targets, potentially leading to changes in their function
Biochemical Pathways
The pyrrolidine-2,3-dione core is a precursor of 2-pyrrolidones and pyrrolidines, which are involved in the creation of low-molecular building blocks, bioactive agents, and natural products .
Result of Action
Compounds with a similar pyrrolidine-2,3-dione scaffold have shown nanomolar activity against ck1γ and ck1ε , indicating potential kinase inhibition.
生化分析
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding interactions that can influence the function of these biomolecules .
Cellular Effects
It is known that pyrrolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrrolidine derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrrolidine derivatives can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrrolidine derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
It is known that pyrrolidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
1-propan-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)8-4-3-6(9)7(8)10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZCEKSXNZLEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3407530.png)

acetate](/img/structure/B3407539.png)
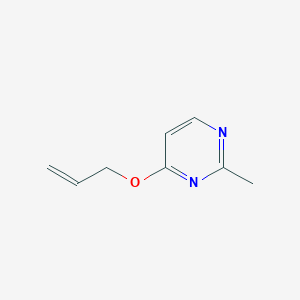
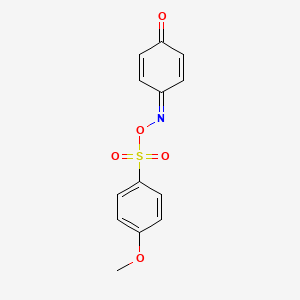
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-](/img/structure/B3407559.png)
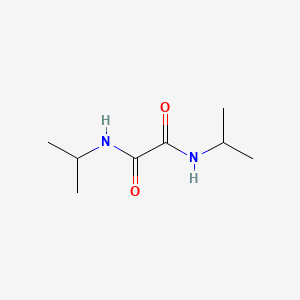
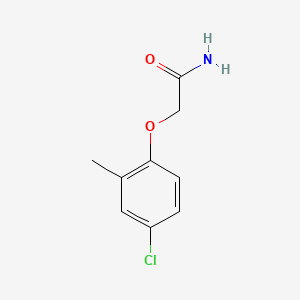

![1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B3407603.png)


![2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate](/img/structure/B3407618.png)